1-甲基苯并咪唑-2-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

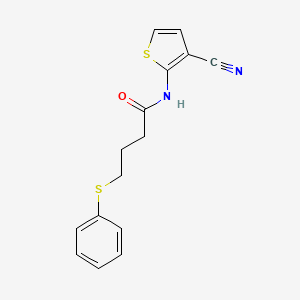

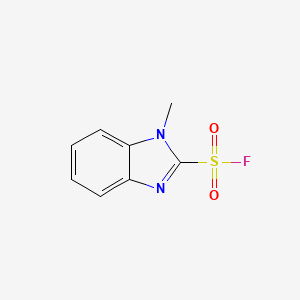

1-Methylbenzimidazole-2-sulfonyl fluoride is a chemical compound that has been mentioned in the context of scientific research . It is known to have a molecular formula of C4H5FN2O2S . The sulfonyl fluoride motif in this compound can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This approach is considered a complementary method to using amides and phosphate groups as linkers .

Synthesis Analysis

The synthesis of sulfonyl fluorides, including 1-Methylbenzimidazole-2-sulfonyl fluoride, often involves fluorosulfonation . A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor can provide aryl sulfonyl fluorides in good yields . Additionally, sulfonyl fluorides can be converted to aryl sulfonamides and sulfonic esters using Cs2CO3 under mild conditions .Molecular Structure Analysis

The molecular structure of 1-Methylbenzimidazole-2-sulfonyl fluoride is characterized by the presence of a benzimidazole ring, a sulfonyl group, and a fluoride atom . The benzimidazole ring is a bicyclic compound consisting of fused benzene and imidazole rings .Chemical Reactions Analysis

Sulfonyl fluorides, including 1-Methylbenzimidazole-2-sulfonyl fluoride, are known for their discerning reactivity in sulfur (VI)-fluoride exchange (SuFEx) chemistry . They can enable the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads .科学研究应用

氟磺酰化和SuFEx点击化学

1-甲基苯并咪唑-2-磺酰氟在氟磺酰化和SuFEx(硫(VI)氟交换)点击化学领域中找到应用。这可以通过开发类似于1-溴乙烯-1-磺酰氟(1-Br-ESF)和1-溴乙烯-1-磺酰氟(BESF)的试剂来证明,这些试剂用于功能化化合物的区域选择性合成。这些试剂与1-甲基苯并咪唑-2-磺酰氟类似,具有多个反应位点,使它们可以在不同的合成途径中使用 (Leng & Qin, 2018),(Smedley et al., 2018)。

有机化学中的亚甲基化

亚甲基化是有机合成中的关键过程,其中1-甲基苯并咪唑-2-磺酰氟被用作试剂。它与醛和酮反应,生成末端烯烃,突显了它在合成各种有机化合物中的作用。这种方法为生产功能化分子提供了实用和高效的途径 (Ando et al., 2020)。

自由基氟磺酰化

1-甲基苯并咪唑-2-磺酰氟参与自由基氟磺酰化过程。这种方法对于合成磺酰氟很重要,磺酰氟在化学生物学和药物发现中很重要。这种氟磺酰化技术使得可以从未活化的烯烃中生产脂肪族磺酰氟,对于天然产物、肽和药物的晚期修饰很有用 (Wang et al., 2022),(Nie et al., 2020)。

在药物化学中的合成和应用

这种化合物在合成各种杂环化合物中起着关键作用,包括磺胺酰胺和磺酰氟。由于其广谱催化活性和作为生物探针的潜力,这些化合物在药物化学中具有重要应用 (Tucker et al., 2015),(Wei et al., 2020)。

电化学合成应用

1-甲基苯并咪唑-2-磺酰氟与用于合成磺酰氟的新型电化学方法相关联。这种环保的方法使用硫醇或二硫化物与氟化钾,展示了其在创造多样磺酰氟化合物中的多功能性和适用性 (Laudadio et al., 2019)。

安全和危害

The safety data sheet for phenylmethanesulfonyl fluoride, a compound similar to 1-Methylbenzimidazole-2-sulfonyl fluoride, indicates that it is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to wear protective clothing and eye protection when handling it .

作用机制

Target of Action

1-Methylbenzimidazole-2-sulfonyl fluoride is a derivative of benzimidazole, a heterocyclic compound that has been extensively studied for its wide range of biological activities . Benzimidazole derivatives have been reported to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory response .

Mode of Action

Benzimidazole derivatives are known to interact with their targets (such as cox-1 and cox-2) and inhibit their activity . This inhibition can lead to a decrease in the production of prostaglandins, molecules that mediate inflammation, pain, and fever in the body .

Biochemical Pathways

The primary biochemical pathway affected by 1-Methylbenzimidazole-2-sulfonyl fluoride is likely the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting COX-1 and COX-2, the compound can disrupt this pathway and reduce the production of prostaglandins, thereby alleviating symptoms of inflammation .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its bioavailability and therapeutic efficacy.

Result of Action

The inhibition of COX-1 and COX-2 by 1-Methylbenzimidazole-2-sulfonyl fluoride can lead to a decrease in the production of prostaglandins. This can result in a reduction of inflammation, pain, and fever, which are commonly associated with conditions such as arthritis and other inflammatory diseases .

Action Environment

The action, efficacy, and stability of 1-Methylbenzimidazole-2-sulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature and humidity can impact the stability of the compound .

属性

IUPAC Name |

1-methylbenzimidazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2S/c1-11-7-5-3-2-4-6(7)10-8(11)14(9,12)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONYAXKUPYPLKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2467452.png)

![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2467455.png)

![2-Methyl-1-[1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2467457.png)

![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)

![1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2467460.png)

![(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2467461.png)

![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/no-structure.png)